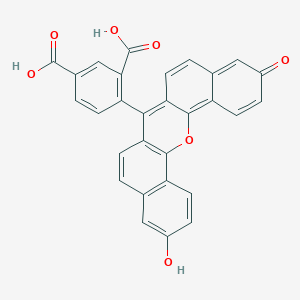

5-Carboxynaphthofluorescein

Description

Properties

Molecular Formula |

C29H16O7 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

4-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(21-6-3-16(28(32)33)13-24(21)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35) |

InChI Key |

JQVIDJJOHLALHF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=C(C=C6)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=C(C=C6)C(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

Fluorescent Probe for Biomolecules

5-Carboxynaphthofluorescein serves as an effective fluorescent probe for detecting biomolecules due to its high sensitivity and stability. Its ability to fluoresce under varying pH conditions makes it particularly valuable in biological research. The compound is employed to monitor intracellular pH changes and ion channel activity, providing insights into cellular processes .

Cellular Imaging

In cellular imaging, this compound is utilized to visualize and quantify biomolecular interactions. Its low leakage rate through cell membranes enhances its effectiveness in live-cell imaging studies. For instance, it has been used in studies to monitor mitochondrial pH fluctuations in real-time, demonstrating its capability to track dynamic changes within living cells .

Conjugation with Proteins

Recent studies have explored the conjugation of this compound with proteins such as bovine serum albumin (BSA) for enhanced optical pH sensing. This conjugation improves the stability and sensitivity of the fluorescent probe while allowing for immobilization on various substrates. The resulting sensor layers have shown rapid response times over a broad pH range (4.0–9.0), making them suitable for applications in bioprocessing and clinical diagnostics .

Industrial Applications

In industrial settings, this compound is used as a pH indicator in various chemical processes. Its ability to provide real-time feedback on pH levels can enhance process control in manufacturing environments where precise pH management is crucial.

Case Studies

- Monitoring Mitochondrial Activity : A study demonstrated the use of this compound to monitor mitochondrial pH fluctuations under various treatments, showcasing its effectiveness in real-time imaging of cellular processes .

- Optical pH Sensors : Research focused on the conjugation of this compound with BSA resulted in the development of optical sensors capable of rapid pH detection across a wide range of applications, from clinical diagnostics to environmental monitoring .

Preparation Methods

Fluorescein Derivatives as a Structural Framework

Fluorescein derivatives are typically synthesized via condensation reactions between substituted phthalic anhydrides and dihydroxy aromatic compounds. The introduction of carboxyl groups at specific positions (e.g., 5- or 6-carboxyfluorescein) enhances water solubility and enables conjugation with biomolecules. Naphthofluorescein analogs, such as 5-carboxynaphthofluorescein, extend the π-conjugation system by replacing the benzene ring with a naphthalene moiety, resulting in redshifted absorption and emission spectra.

Regiochemical Challenges in Carboxynaphthofluorescein Synthesis

The regioselective incorporation of a carboxyl group at the 5-position of naphthofluorescein is complicated by the symmetry of the naphthalene system and competing reaction pathways. Unlike fluorescein, where the 5- and 6-positions are distinct, naphthofluorescein’s larger aromatic system introduces additional steric and electronic factors that influence substitution patterns.

Condensation Reactions for Core Structure Formation

Choice of Starting Materials

The synthesis of this compound begins with 4-carboxy-1,8-naphthalic anhydride and 2,7-dihydroxynaphthalene. This pairing ensures the carboxyl group is pre-positioned for incorporation into the xanthene core. Methanesulfonic acid (MeSO₃H) is the preferred catalyst due to its ability to stabilize intermediates and enhance electrophilic aromatic substitution.

Reaction Mechanism

The condensation proceeds through a two-step mechanism:

Optimization of Reaction Conditions

Key parameters for maximizing yield and regioselectivity include:

-

Temperature : 85–90°C balances reaction rate and byproduct formation.

-

Solvent : Neat methanesulfonic acid avoids side reactions associated with polar aprotic solvents.

-

Stoichiometry : A 2:1 molar ratio of dihydroxynaphthalene to anhydride ensures complete conversion.

Separation and Purification Strategies

Fractional Crystallization

The crude reaction mixture contains regioisomeric 5- and 6-carboxynaphthofluorescein, which are separated via sequential recrystallization:

Solvent Polarity Effects

Ethanol’s intermediate polarity selectively solubilizes the less polar 6-carboxy isomer, while methanol’s higher polarity facilitates the dissolution of residual impurities.

Chromatographic Techniques

Preparative HPLC with a C18 column and acetonitrile-water mobile phase (0.1% TFA) resolves regioisomers but is less scalable than crystallization.

Alternative Synthetic Routes from Patent Literature

Carboxyphthalide Intermediate Approach

A patent-published method (US20030009038A1) describes the synthesis of 5-carboxyphthalide via sulfonation and cyclization of terephthalic acid. While not directly applicable to naphthofluorescein, this approach provides insights into carboxyl group introduction under strongly acidic conditions:

Reaction Conditions

Workup and Isolation

Neutralization with sodium bicarbonate followed by acidification precipitates the product in >95% purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What are the key spectral properties of 5-Carboxynaphthofluorescein, and how do they influence experimental design in fluorescence-based assays?

- Methodological Answer : CNF exhibits excitation/emission maxima at 598/668 nm ( ), making it suitable for near-infrared fluorescence applications. Researchers should verify instrument compatibility (e.g., filter sets, detector sensitivity) and account for environmental factors (pH, solvent polarity) that may alter quantum yield. For pH-sensitive studies, note its pKa of 3.68 ± 0.20 (), which affects protonation states and fluorescence intensity. Use buffered solutions within pH 4–6 for stable signals.

Q. How can CNF be synthesized and characterized to ensure purity for subcellular imaging?

- Methodological Answer : CNF synthesis involves spirocyclic xanthene derivatives (). For characterization:

- Purity : Use reverse-phase HPLC with UV/Vis detection (λ = 598 nm) and confirm retention time against commercial standards.

- Structural Validation : Employ H NMR (aromatic proton regions at δ 6.5–8.5 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) ().

- Purity Criteria : ≥95% by HPLC; residual solvent levels (e.g., DMSO) must comply with ICH guidelines.

Q. What are the best practices for conjugating CNF to biomolecules (e.g., oligonucleotides) without quenching fluorescence?

- Methodological Answer : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group for amine coupling (). Optimize molar ratios (dye:biomolecule = 1:3–1:5) to prevent over-labeling. Validate conjugation efficiency via MALDI-TOF mass spectrometry and fluorescence correlation spectroscopy (FCS) to confirm unquenched emission (Vu et al., 2009, cited in ).

Advanced Research Questions

Q. How do contradictory reports on CNF’s photostability arise, and what analytical approaches resolve these discrepancies?

- Methodological Answer : Discrepancies may stem from illumination intensity, oxygen scavenging systems, or solvent choice. To resolve:

- Controlled Testing : Compare photobleaching rates under standardized conditions (e.g., 488 nm laser, 5 mW, 25°C) with/without antifade agents (e.g., Trolox).

- Data Normalization : Use reference fluorophores (e.g., Alexa Fluor 647) to control for instrument variability ( ).

- Meta-Analysis : Apply systematic review frameworks (e.g., Cochrane Handbook, ) to aggregate data from peer-reviewed studies (Wolfbeis et al. vs. Yang et al., cited in ).

Q. What strategies optimize CNF’s use in multiplexed imaging with overlapping emission spectra?

- Methodological Answer : For spectral unmixing:

- Linear Combination Modeling : Acquire single-fluorophore reference spectra (CNF, Alexa 700) and apply algorithms (e.g., singular value decomposition) to isolate signals ( ).

- Time-Gated Detection : Exploit CNF’s longer fluorescence lifetime (~4 ns) compared to shorter-lived dyes (e.g., FITC: ~2.5 ns) using time-resolved microscopy ().

Q. How can CNF’s solubility limitations in aqueous buffers be addressed for in vivo applications?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility.

- Structural Modifications : Synthesize PEGylated CNF derivatives to improve hydrophilicity ().

- Validation : Measure critical micelle concentration (CMC) and cytotoxicity (MTT assay) in target cell lines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.